Cas no 95061-51-1 ((S)-2-Hydroxy-1,2,2-triphenylethyl acetate)
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- (S)-(-)-2-Acetoxy-1,1,2-triphenylethanol
- (S)-(-)-2-Hydroxy-1,2,2-Triphenylethyl Acetate
- (S)-(-)-2-Hydroxy-1,2,3-triphenylethyl acetate
- (S)-(?)-2-Acetoxy-1,1,2-triphenylethanol
- (S)-(−)-1,1,2-TRIPHENYL-1,2-ETHANEDIOL 2-ACETATE
- [(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate
- 1,2-Ethanediol,1,1,2-triphenyl-, 2-acetate, (2S)-
- (S)-(-)-HYTRA
- (S)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate
- (S)-2-Acetoxy-1,1,2-triphenylethanol
- VDA06151
- 1,2-Ethanediol,1,1,2-triphenyl-,2-acetate,(2S)-
- DS-13079
- (1s)-2-hydroxy-1,2,2-triphenylethyl acetate
- AC-23813
- C22H20O3
- MFCD00066241
- 95061-51-1
- AKOS015837911
- (S)-(-)-2-HYDROXY-122-TRIPHENYLETHYL ACETATE
- 1,2-Ethanediol, 1,1,2-triphenyl-, 2-acetate, (2S)-
- FD1259
- (S)-1-hydroxy-1,1,2-triphenyleth-2-yl acetate
- SCHEMBL3207658
- GXLZCXZLVDUDHP-NRFANRHFSA-N
- s-(-)-2-hydroxy-1,2,2-triphenylethyl acetate
- DTXSID60352916
- (S)-(-)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate
- A852986
-
- MDL: MFCD00066241
- Inchi: 1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1
- InChI Key: GXLZCXZLVDUDHP-NRFANRHFSA-N
- SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)[C@H](C1C=CC=CC=1)OC(C)=O
Computed Properties
- Exact Mass: 332.14100
- Monoisotopic Mass: 332.141245
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: White powder
- Density: 1.180
- Melting Point: 246-249 °C
- Boiling Point: 487.6℃/760mmHg
- Flash Point: 197.6℃
- Refractive Index: 1.6000 (estimate)
- PSA: 46.53000
- LogP: 4.22690
- Solubility: Not determined
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: S24/25
- Storage Condition:Room temperature storage
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S196034-1g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 98% | 1g |
¥404.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S196034-250mg |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 98% | 250mg |
¥158.90 | 2023-09-01 | |
| Chemenu | CM255966-10g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95% | 10g |
$244 | 2021-06-16 | |
| Alichem | A019111519-5g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95% | 5g |
$160.38 | 2023-08-31 | |
| Alichem | A019111519-10g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95% | 10g |
$255.78 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD922-200mg |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95+% | 200mg |
153.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD922-5g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95+% | 5g |
1621.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD922-50mg |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95+% | 50mg |
66.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD922-1g |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate |
95061-51-1 | 95+% | 1g |
464.0CNY | 2021-08-04 | |
| TRC | H973580-100mg |
(S)-2-Hydroxy-1,2,2-triphenylethyl Acetate |
95061-51-1 | 100mg |
$150.00 | 2023-05-18 |
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Suppliers
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
(S)-2-Hydroxy-1,2,2-Triphenylethyl Acetate: A Comprehensive Overview
The compound with CAS No. 95061-51-1, commonly referred to as (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and stereochemistry, which play a pivotal role in its applications and properties. Recent advancements in synthetic methodologies and its utilization in drug discovery have further underscored its importance in contemporary research.
The molecular structure of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate is characterized by a central ethyl group substituted with three phenyl rings and an hydroxyl group at the second carbon atom. The stereochemistry at the chiral center is specifically designated as (S), which imparts distinct physical and chemical properties compared to its (R) counterpart. This stereochemical specificity is crucial in biological systems, where enantiomers often exhibit different pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have employed (S)-2-Hydroxy-1,2,2-triphenylethyl acetate as an intermediate in the construction of complex natural product analogs. Its ability to undergo various transformations, such as acetylation and oxidation reactions, makes it a versatile building block in organic synthesis.
In terms of synthesis, the preparation of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate typically involves multi-step processes that emphasize stereocontrol. One common approach involves the use of asymmetric induction techniques to ensure the correct configuration at the chiral center. These methods often incorporate catalytic asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess.
The application of this compound extends beyond traditional organic synthesis. Recent findings suggest that (S)-2-Hydroxy-1,2,2-triphenylethyl acetate may serve as a lead compound in drug discovery efforts targeting specific biological pathways. For example, studies have demonstrated its potential as a modulator of enzyme activity or a ligand for G-protein coupled receptors (GPCRs). These applications underscore the importance of understanding its interaction with biological systems at a molecular level.
From an analytical perspective, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing this compound's structure and purity. High-resolution mass spectrometry has proven particularly valuable in confirming the molecular formula and detecting impurities that may arise during synthesis.
In conclusion, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate represents a significant advancement in organic chemistry due to its unique structure and versatile applications. As research continues to explore its potential in drug discovery and material science, this compound is poised to play an increasingly important role in both academic and industrial settings.
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